{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine
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Overview
Description
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound known for its complex structure and potential applications in various fields. This compound features a naphthalene moiety linked to a phenyl group via a vinyl bridge, with additional methyl and tolyl substitutions on the nitrogen atom. Its unique structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves a multi-step process:
Formation of the Vinyl Bridge: The initial step involves the formation of the vinyl bridge between the naphthalene and phenyl groups. This can be achieved through a Heck reaction, where a naphthalen-1-yl halide reacts with a styrene derivative in the presence of a palladium catalyst.
Substitution on the Phenyl Ring: The next step involves the introduction of the methyl and tolyl groups on the nitrogen atom. This can be accomplished through a nucleophilic substitution reaction, where the amine group on the phenyl ring is substituted with methyl and tolyl groups using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups on the phenyl or naphthalene rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, halogenating agents, various solvents and catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its application. In material science, its electronic properties are crucial for its function as a semiconductor. In biological systems, the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)aniline: Similar structure but lacks the tolyl group.
N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Similar structure but lacks the methyl group.
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-aniline: Similar structure but lacks the tolyl group.
Uniqueness
4-Methyl-N-(4-(2-(naphthalen-1-yl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to the presence of both methyl and tolyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C32H27N |
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Molecular Weight |
425.6 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-naphthalen-1-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C32H27N/c1-24-10-18-29(19-11-24)33(30-20-12-25(2)13-21-30)31-22-15-26(16-23-31)14-17-28-8-5-7-27-6-3-4-9-32(27)28/h3-23H,1-2H3/b17-14+ |
InChI Key |
QOQYYJMWAIBIMY-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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